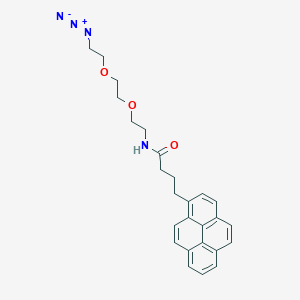
Pyrene azide 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene azide 3 is a compound that belongs to the class of azides, which are known for their reactivity and versatility in chemical synthesis. This compound is particularly notable for its use in click chemistry, a powerful and widely used method for joining molecules together with high specificity and efficiency. This compound contains a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and an azide group, which is highly reactive and can participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrene azide 3 can be synthesized through a series of chemical reactions involving the introduction of an azide group to a pyrene derivative. One common method involves the reaction of pyrene butyric acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the successful formation of the azide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as chromatography and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Pyrene azide 3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
Copper-catalyzed reactions: Typically require copper sulfate and sodium ascorbate as reagents, along with a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Strain-promoted reactions: Do not require a catalyst but may involve the use of organic solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are triazole derivatives, which are valuable in various applications, including drug development, materials science, and bioconjugation .
Scientific Research Applications
Pyrene azide 3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and materials through click chemistry.
Biology: Employed in the labeling and imaging of biomolecules, as well as in the development of biosensors.
Medicine: Utilized in the design of drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism of action of pyrene azide 3 involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. The azide group reacts with alkynes to form stable triazole rings, which can link various molecular components together. This reactivity is harnessed in the design of molecular probes, drug delivery systems, and advanced materials .
Comparison with Similar Compounds
Similar Compounds
Pyrene butyric acid: A precursor to pyrene azide 3, used in the synthesis of various pyrene derivatives.
Dibenzocyclooctyne (DBCO): A strained alkyne used in strain-promoted alkyne-azide cycloaddition reactions.
Bicyclononyne (BCN): Another strained alkyne used in similar reactions as DBCO.
Uniqueness
This compound is unique due to its combination of a pyrene moiety and an azide group, which imparts both fluorescence properties and high reactivity. This makes it particularly valuable in applications requiring both labeling and conjugation capabilities .
Properties
Molecular Formula |
C26H28N4O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C26H28N4O3/c27-30-29-14-16-33-18-17-32-15-13-28-24(31)6-2-3-19-7-8-22-10-9-20-4-1-5-21-11-12-23(19)26(22)25(20)21/h1,4-5,7-12H,2-3,6,13-18H2,(H,28,31) |
InChI Key |
DXXWPTFNJXUJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


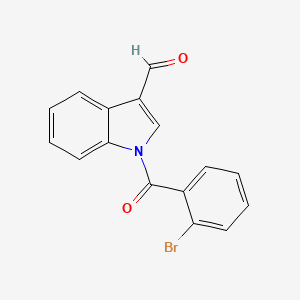
![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)
![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)

![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
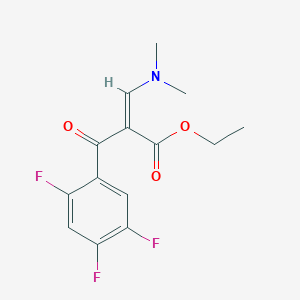
![Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B11827279.png)
![ethyl (2E)-3-[(4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enoate](/img/structure/B11827286.png)
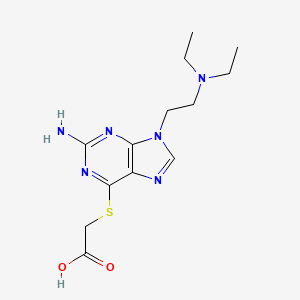
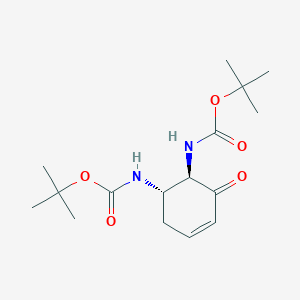
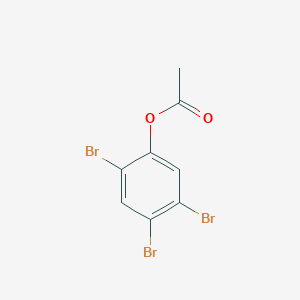
![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)

